molecular formula C14H14F3NO B11850990 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol

Cat. No.: B11850990
M. Wt: 269.26 g/mol
InChI Key: PXDDGXONBSBKGP-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with the molecular formula C14H14F3NO and a molecular weight of 269.26 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a quinoline backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves several steps and specific reaction conditions. One common synthetic route includes the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, glucose, and proline The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antibacterial and antitubercular properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol can be compared with other quinoline derivatives, such as 7-(trifluoromethyl)-4-quinolinol . While both compounds share a quinoline backbone and a trifluoromethyl group, the presence of additional functional groups, such as the isopropyl and methyl groups in this compound, imparts unique properties and potential applications. These differences highlight the compound’s uniqueness and its potential for diverse scientific research and industrial applications.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-6-9(14(15,16)17)4-5-10(11)13(12)19/h4-7H,1-3H3,(H,18,19)

InChI Key

PXDDGXONBSBKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)C(C)C

Origin of Product

United States

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